6-Oxopentadecanoic acid
Overview
Description
6-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3. It is characterized by the presence of a ketone group at the sixth carbon atom and a carboxylic acid group at the terminal end.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxopentadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method yields 6-oxohexanoic acid with high efficiency . Another method involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion, followed by ethoxycarbonylmethylation and subsequent conversion to 15-hydroxypentadecanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Esterification reactions typically use alcohols and acid catalysts, while amidation reactions use amines and coupling agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
6-Oxopentadecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it can inhibit the IL-6/JAK2/STAT3 signaling axis, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
6-Oxopentadecanoic acid can be compared with other similar compounds, such as:
2-Oxopentadecanoic acid: Another long-chain fatty acid with a ketone group at the second carbon atom.
3-Oxopentadecanoic acid: A compound with a ketone group at the third carbon atom.
Pentadecanoic acid (C150): A saturated fatty acid without a ketone group, known for its broad activities relevant to protecting cardiometabolic, immune, and liver health.
The uniqueness of this compound lies in its specific structural features, such as the position of the ketone group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-oxopentadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLAXXCDDBNEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.